An In-depth Technical Guide to 1-Allyl-4-hydroxy-3-nitro-1H-quinolin-2-one (CAS 62756-02-9)
An In-depth Technical Guide to 1-Allyl-4-hydroxy-3-nitro-1H-quinolin-2-one (CAS 62756-02-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Allyl-4-hydroxy-3-nitro-1H-quinolin-2-one, a molecule of significant interest within the broader class of quinolinone derivatives. The quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antibacterial, antifungal, and neuroprotective properties.[1] This guide will delve into the synthesis, chemical properties, and potential biological significance of the title compound, with a particular focus on its role as a potential modulator of key biological targets. We will explore the rationale behind its synthesis and propose detailed experimental protocols for its preparation and characterization. Furthermore, this document will discuss its potential mechanisms of action based on structure-activity relationships within the 4-hydroxy-3-nitroquinolin-2(1H)-one class, particularly as antagonists of the N-methyl-D-aspartate (NMDA) receptor.
Introduction: The Quinolin-2-one Core and the Significance of N-Alkylation
The quinolin-2-one (or carbostyril) skeleton is a foundational heterocyclic motif present in numerous natural products and synthetic compounds with diverse pharmacological activities. The 4-hydroxy-3-nitro substitution pattern, in particular, has been shown to confer potent biological effects, including the inhibition of allergic reactions and antagonism at the glycine site of NMDA receptors.[2][3]
The introduction of an allyl group at the N1 position of the quinolin-2-one ring system is a strategic modification aimed at modulating the compound's physicochemical and pharmacokinetic properties. The allyl group can influence lipophilicity, membrane permeability, and metabolic stability. Furthermore, the double bond in the allyl moiety provides a potential handle for further chemical modifications or for specific interactions with biological targets. The N-alkylation of quinolin-2-ones is a well-established synthetic strategy to explore structure-activity relationships and to fine-tune the pharmacological profile of this important class of compounds.
Synthesis of 1-Allyl-4-hydroxy-3-nitro-1H-quinolin-2-one
The synthesis of the title compound is a two-step process, commencing with the nitration of a suitable 4-hydroxy-1H-quinolin-2-one precursor, followed by the N-alkylation of the resulting intermediate.
Step 1: Synthesis of 4-hydroxy-3-nitro-1H-quinolin-2-one (Precursor)
The precursor, 4-hydroxy-3-nitro-1H-quinolin-2-one, is synthesized via the nitration of 4-hydroxy-1H-quinolin-2-one. This reaction is a classic electrophilic aromatic substitution on the electron-rich quinolinone ring.
Experimental Protocol: Nitration of 4-hydroxy-1H-quinolin-2-one
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, suspend 4-hydroxy-1H-quinolin-2-one (1.0 eq) in glacial acetic acid.
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Nitrating Agent Preparation: In a separate beaker, carefully prepare a nitrating mixture of fuming nitric acid (1.1 eq) and glacial acetic acid.
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Reaction Execution: Cool the quinolinone suspension in an ice bath. Add the nitrating mixture dropwise to the suspension while maintaining the temperature below 10 °C.
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Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
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Work-up: Upon completion, pour the reaction mixture into ice-cold water. The solid precipitate of 4-hydroxy-3-nitro-1H-quinolin-2-one is collected by filtration, washed with water until the filtrate is neutral, and dried under vacuum.
Step 2: N-Alkylation with Allyl Bromide
The final step involves the N-alkylation of 4-hydroxy-3-nitro-1H-quinolin-2-one with allyl bromide. This is a nucleophilic substitution reaction where the deprotonated nitrogen of the quinolinone acts as the nucleophile.
Experimental Protocol: Synthesis of 1-Allyl-4-hydroxy-3-nitro-1H-quinolin-2-one
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Reaction Setup: To a solution of 4-hydroxy-3-nitro-1H-quinolin-2-one (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF), add a suitable base, for instance, potassium carbonate (K₂CO₃) (1.5 eq).
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Addition of Alkylating Agent: To the stirred suspension, add allyl bromide (1.2 eq) dropwise at room temperature.
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Reaction Conditions: Heat the reaction mixture to 60-80 °C and stir until the starting material is consumed, as monitored by TLC.
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Work-up and Purification: After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the pure 1-Allyl-4-hydroxy-3-nitro-1H-quinolin-2-one.
Diagram of the Synthetic Workflow:
Caption: Synthetic route to 1-Allyl-4-hydroxy-3-nitro-1H-quinolin-2-one.
Physicochemical and Spectroscopic Properties
The introduction of the allyl group is expected to alter the physicochemical properties of the parent molecule. A summary of the predicted and known properties is presented below.
| Property | Value | Source |
| CAS Number | 62756-02-9 | - |
| Molecular Formula | C₁₂H₁₀N₂O₄ | - |
| Molecular Weight | 246.22 g/mol | - |
| Appearance | Expected to be a solid | Inferred |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF) | Inferred |
Spectroscopic Characterization:
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¹H NMR: The spectrum is expected to show characteristic signals for the allyl group (a multiplet for the CH proton and two doublets of doublets for the terminal CH₂ protons). The aromatic protons of the quinolinone ring will appear in the downfield region.
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¹³C NMR: The spectrum will display signals corresponding to the carbons of the quinolinone core, the nitro group-bearing carbon, and the three carbons of the allyl group.
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IR Spectroscopy: Key vibrational bands are expected for the C=O of the quinolinone ring, the N-O stretching of the nitro group, and the C=C stretching of the allyl group.
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Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound.
Biological Activity and Potential Mechanism of Action
The 4-hydroxy-3-nitroquinolin-2(1H)-one scaffold is a known pharmacophore for antagonism at the glycine binding site of the NMDA receptor.[3] The NMDA receptor is a crucial ionotropic glutamate receptor involved in synaptic plasticity and memory function. Its overactivation, however, is implicated in various neurological disorders, making NMDA receptor antagonists valuable therapeutic candidates.
The introduction of the 1-allyl group may influence the potency and selectivity of the compound for the NMDA receptor subtypes. Structure-activity relationship (SAR) studies on related 4-hydroxy-3-nitroquinolin-2(1H)-ones have shown that substitutions on the benzene ring can significantly impact activity.[3][4] It is plausible that the N1-allyl substituent could also play a role in modulating the binding affinity and pharmacokinetic profile.
Proposed Mechanism of Action as an NMDA Receptor Antagonist:
Caption: Proposed antagonistic action at the NMDA receptor glycine site.
Experimental Protocol: In Vitro Evaluation of NMDA Receptor Antagonism
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Assay Principle: A competitive binding assay using radiolabeled ligands, such as [³H]glycine or a high-affinity glycine site antagonist like [³H]DCKA, can be employed to determine the binding affinity of the test compound to the NMDA receptor's glycine site in rat brain membrane preparations.
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Membrane Preparation: Homogenize rat forebrains in a suitable buffer and prepare a crude synaptic membrane fraction through differential centrifugation.
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Binding Assay: Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of 1-Allyl-4-hydroxy-3-nitro-1H-quinolin-2-one.
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Data Analysis: Separate bound and free radioligand by rapid filtration. Measure the radioactivity of the filters using liquid scintillation counting. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curves.
Future Directions and Therapeutic Potential
1-Allyl-4-hydroxy-3-nitro-1H-quinolin-2-one represents a promising scaffold for the development of novel therapeutics. Further research should focus on:
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Detailed Biological Evaluation: Comprehensive in vitro and in vivo studies are necessary to fully characterize its pharmacological profile, including its potency, selectivity, and efficacy as an NMDA receptor antagonist.
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Exploration of Other Activities: Given the broad biological activities of quinolinones, this compound should be screened against other relevant targets, such as kinases and bacterial or fungal pathogens.
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Pharmacokinetic Profiling: Investigating its absorption, distribution, metabolism, and excretion (ADME) properties will be crucial for its development as a potential drug candidate.
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Analogue Synthesis: The synthesis and evaluation of a library of N-substituted analogues will further elucidate the structure-activity relationships and could lead to the discovery of even more potent and selective compounds.
Conclusion
1-Allyl-4-hydroxy-3-nitro-1H-quinolin-2-one is a synthetically accessible derivative of a biologically active quinolinone scaffold. Its structural features suggest a high potential for pharmacological activity, particularly as an antagonist of the NMDA receptor. This technical guide has provided a framework for its synthesis, characterization, and biological evaluation. The detailed protocols and mechanistic insights presented herein are intended to facilitate further research and development of this and related compounds for potential therapeutic applications.
References
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Buckle, D. R., et al. (1975). 4-hydroxy-3-nitro-2-quinolones and related compounds as inhibitors of allergic reactions. Journal of Medicinal Chemistry, 18(7), 726-32. Available at: [Link]
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Leeson, P. D., et al. (1992). Structure-activity relationships of 4-hydroxy-3-nitroquinolin-2(1H)-ones as novel antagonists at the glycine site of N-methyl-D-aspartate receptors. Journal of Medicinal Chemistry, 35(11), 1954-68. Available at: [Link]
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Geronikaki, A., et al. (2023). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. Molecules, 28(23), 7869. Available at: [Link]
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